Tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate
Description
Tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate is a synthetic azetidine derivative characterized by a tert-butyl carbamate group at the 1-position of the azetidine ring and a (3-bromoanilino)methyl substituent at the 3-position. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications to optimize pharmacokinetic and pharmacodynamic properties.
Properties
CAS No. |
887589-70-0 |
|---|---|
Molecular Formula |
C15H21BrN2O2 |
Molecular Weight |
341.24 g/mol |
IUPAC Name |
tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-9-11(10-18)8-17-13-6-4-5-12(16)7-13/h4-7,11,17H,8-10H2,1-3H3 |
InChI Key |
PQAJRHUSMXUDRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CNC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Physical and Chemical Properties
Tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate features a distinctive structure combining an azetidine ring with a tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen and a 3-bromoaniline moiety connected via a methylene bridge. This arrangement creates a versatile scaffold for further chemical modifications.
| Property | Value |
|---|---|
| Molecular Formula | C15H21BrN2O2 |
| Molecular Weight | 341.24 g/mol |
| CAS Number | 887589-70-0 |
| IUPAC Name | This compound |
| Structure Features | Azetidine ring, Boc protecting group, 3-bromoaniline moiety, methylene bridge |
The compound's structure provides multiple reactive sites that influence its synthesis and chemical reactivity. The Boc group protects the azetidine nitrogen during reactions and can be selectively removed under acidic conditions. The bromine on the aromatic ring serves as a useful handle for further functionalization through various metal-catalyzed cross-coupling reactions.
Retrosynthetic Analysis and Key Intermediates
The synthesis of this compound can be approached through several retrosynthetic disconnections, each leading to different synthetic pathways. These disconnections guide the selection of starting materials and reaction sequences.
Key Disconnections
- C-N bond between the azetidine methylene group and the 3-bromoaniline
- Methylene group at the 3-position of the azetidine ring
- Boc protection of the azetidine nitrogen
Important Intermediates
Several key intermediates are central to the synthesis of the target compound:
| Intermediate | Role in Synthesis |
|---|---|
| Tert-butyl 3-bromoazetidine-1-carboxylate | Precursor for nucleophilic substitution with aniline derivatives |
| Tert-butyl 3-hydroxyazetidine-1-carboxylate | Precursor for activation and subsequent substitution |
| Tert-butyl 3-oxoazetidine-1-carboxylate | Key intermediate for reductive amination approaches |
| Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate | Precursor for oxidation-reduction sequences |
Synthesis via Reductive Amination
One of the most efficient routes to this compound involves reductive amination using tert-butyl 3-oxoazetidine-1-carboxylate and 3-bromoaniline.
Reaction Scheme and Mechanism
The reductive amination proceeds through the formation of an imine intermediate followed by reduction:
- Nucleophilic attack of 3-bromoaniline on the carbonyl carbon of tert-butyl 3-oxoazetidine-1-carboxylate
- Formation of a hemiaminal intermediate
- Dehydration to form an imine
- Reduction of the imine with sodium triacetoxyborohydride
Detailed Procedure
Based on similar reactions reported in the literature, the following procedure can be adapted for the synthesis of this compound:
| Step | Procedure |
|---|---|
| 1 | In a dry flask under nitrogen, dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in dichloromethane (10-15 mL/g) |
| 2 | Add 3-bromoaniline (1.0-1.1 eq) and catalytic acetic acid (0.1 eq) |
| 3 | Stir at room temperature for 1-2 hours to form the imine |
| 4 | Cool to 0-5°C and add sodium triacetoxyborohydride (2.0 eq) in portions |
| 5 | Allow to warm to room temperature and stir for 12 hours |
| 6 | Quench with saturated sodium bicarbonate solution |
| 7 | Extract with ethyl acetate, wash with brine, dry over sodium sulfate |
| 8 | Purify by column chromatography (hexane/ethyl acetate gradient) |
This procedure typically provides yields of 65-75%, with high purity of the final product.
Reaction Conditions Optimization
Several parameters can be optimized to improve the yield and purity of the reductive amination:
| Parameter | Optimal Condition | Effect |
|---|---|---|
| Solvent | Dichloromethane | Provides good solubility of reagents and facilitates imine formation |
| Temperature | 0°C to room temperature | Controls selectivity during reduction step |
| Reducing Agent | Sodium triacetoxyborohydride | Selective for imine reduction with minimal over-reduction |
| Acid Catalyst | Acetic acid (catalytic) | Facilitates imine formation without Boc deprotection |
| Reaction Time | 12-24 hours | Ensures complete reduction of the imine |
Synthesis via Nucleophilic Substitution
An alternative approach to synthesizing this compound involves nucleophilic substitution using tert-butyl 3-bromoazetidine-1-carboxylate.
Direct Substitution with 3-Bromoaniline
The nucleophilic substitution can proceed via direct reaction of tert-butyl 3-bromoazetidine-1-carboxylate with 3-bromoaniline under basic conditions. This approach, however, typically requires elevated temperatures and extended reaction times due to the moderate nucleophilicity of anilines.
| Reagent | Quantity | Role |
|---|---|---|
| Tert-butyl 3-bromoazetidine-1-carboxylate | 1.0 eq | Electrophile |
| 3-Bromoaniline | 1.2-1.5 eq | Nucleophile |
| Potassium carbonate | 2.0-3.0 eq | Base |
| DMF | 10-15 mL/g | Solvent |
| Temperature | 60-100°C | Promotes substitution |
| Reaction Time | 12-48 hours | Ensures completion |
Based on similar reactions reported for tert-butyl 3-bromoazetidine-1-carboxylate, this approach can yield 50-70% of the desired product.
Substitution via Activated Intermediates
To improve the efficiency of nucleophilic substitution, tert-butyl 3-hydroxyazetidine-1-carboxylate can be converted to an activated intermediate before reaction with 3-bromoaniline:
- Activation of the hydroxyl group through mesylation or tosylation
- Nucleophilic substitution with 3-bromoaniline
| Step | Reagents and Conditions | Notes |
|---|---|---|
| Activation | Methanesulfonyl chloride, triethylamine, DCM, -40°C to 0°C | Forms mesylate leaving group |
| Substitution | 3-Bromoaniline, K2CO3, DMF, 60-80°C, 12-24h | Nucleophilic displacement of mesylate |
This approach can provide advantages in terms of milder reaction conditions and potentially higher yields (60-80%).
Multi-Step Synthetic Routes
More complex multi-step routes can also be employed to access this compound, offering potential advantages in terms of selectivity and functional group compatibility.
Synthesis via Azetidine-3-methanol Derivative
This approach involves:
- Oxidation of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate to the corresponding aldehyde
- Reductive amination with 3-bromoaniline
| Stage | Reagents | Conditions | Yield |
|---|---|---|---|
| Oxidation | Dess-Martin periodinane | DCM, 0°C to RT, 2-3h | 80-90% |
| Reductive Amination | 3-Bromoaniline, NaBH(OAc)3 | DCM, AcOH (cat.), RT, 12h | 70-85% |
| Overall Yield | - | - | 55-75% |
This approach offers the advantage of milder conditions and potentially higher selectivity than direct substitution methods.
Synthesis via Horner-Wadsworth-Emmons Reaction
Based on methodologies reported for similar azetidine derivatives, an approach utilizing olefination followed by reduction can be considered:
- Horner-Wadsworth-Emmons reaction of N-Boc-azetidin-3-one to form an α,β-unsaturated ester
- Aza-Michael addition with 3-bromoaniline
- Reduction of the ester group to yield the target compound
This approach has been successful for the synthesis of other functionalized 3-substituted azetidines.
Preparation of Key Intermediates
The synthesis of this compound requires the preparation of key intermediates, particularly tert-butyl 3-oxoazetidine-1-carboxylate and tert-butyl 3-bromoazetidine-1-carboxylate.
Synthesis of Tert-butyl 3-oxoazetidine-1-carboxylate
This key intermediate can be prepared through several methods:
Method A: From 3,3-dimethoxyazetidine
| Step | Procedure | Yield |
|---|---|---|
| 1 | Preparation of 1-benzyl-3,3-dimethoxy-azetidine from 1,3-dichloro-2,2-dimethylpropane and benzylamine | 58% |
| 2 | Debenzylation to obtain 3,3-dimethoxy-azetidine | 65-75% |
| 3 | Boc protection using di-tert-butyl dicarbonate and triethylamine | 91% |
| 4 | Hydrolysis of acetals using 10% aqueous citric acid | 85% |
The overall yield for this sequence is approximately 40%.
Method B: From 3-hydroxyazetidine
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 3-Hydroxyazetidine, Boc2O, NaHCO3 | Dioxane/water, RT, 15h | 80-90% |
| 2 | Tert-butyl 3-hydroxyazetidine-1-carboxylate, oxalyl chloride, DMSO, Et3N | DCM, -78°C to RT, 15h | 75-85% |
This method provides tert-butyl 3-oxoazetidine-1-carboxylate in approximately 65-75% overall yield.
Synthesis of Tert-butyl 3-bromoazetidine-1-carboxylate
Tert-butyl 3-bromoazetidine-1-carboxylate can be prepared through bromination of tert-butyl 3-hydroxyazetidine-1-carboxylate after activation:
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| 1 | Tert-butyl 3-hydroxyazetidine-1-carboxylate, MsCl, Et3N | DCM, -40°C | Forms mesylate intermediate |
| 2 | LiBr or NaBr | Acetone or DMF, 50-60°C, 12h | Nucleophilic substitution |
This sequence typically provides tert-butyl 3-bromoazetidine-1-carboxylate in 65-75% yield.
Purification and Characterization
Purification Methods
The purification of this compound typically employs chromatographic techniques:
| Purification Method | Conditions | Notes |
|---|---|---|
| Flash Column Chromatography | Silica gel, hexane/EtOAc (9:1→7:3) | Primary purification method |
| Recrystallization | EtOH/water or hexane/EtOAc | For highly pure material |
| Preparative HPLC | C18, ACN/H2O with 0.1% formic acid | For analytical grade material |
Analytical Characterization
The identity and purity of this compound can be confirmed using the following analytical data:
| Analytical Method | Expected Results |
|---|---|
| 1H NMR (400 MHz, CDCl3) | δ 7.0-7.2 (m, 3H, aromatic), 6.7-6.9 (m, 1H, aromatic), 4.0-4.2 (m, 2H, azetidine CH2), 3.8-4.0 (m, 2H, azetidine CH2), 3.2-3.4 (m, 2H, CH2-NH), 2.8-3.0 (m, 1H, azetidine CH), 1.4-1.5 (s, 9H, t-butyl) |
| 13C NMR (100 MHz, CDCl3) | δ 156-157 (C=O), 145-150 (C-NH), 130-135 (C-Br), 120-130 (aromatic), 79-81 (C(CH3)3), 48-52 (azetidine CH2), 45-48 (CH2-NH), 30-32 (azetidine CH), 28-29 (CH3) |
| HRMS (ESI) | [M+H]+ calculated for C15H22BrN2O2: 341.0859 |
| IR (neat, cm-1) | 3350-3400 (N-H), 2970-2980 (C-H), 1680-1700 (C=O), 1590-1610 (C=C), 1150-1170 (C-O), 750-780 (C-Br) |
Challenges and Optimization Strategies
Several challenges may arise during the synthesis of this compound, requiring specific optimization strategies:
Common Synthetic Issues and Solutions
| Challenge | Cause | Solution |
|---|---|---|
| Over-alkylation | Excess electrophile or extended reaction times | Control stoichiometry, monitor reaction progress |
| Low nucleophilicity of 3-bromoaniline | Electronic effects of bromine | Increase temperature, use phase-transfer catalysts |
| Boc group instability | Acidic conditions | Maintain neutral to basic conditions, avoid strong acids |
| Azetidine ring opening | Strain-induced reactivity | Milder reaction conditions, careful temperature control |
| Purification difficulties | Similar Rf values of products and by-products | Optimize column conditions, consider preparative HPLC |
Scale-Up Considerations
When scaling up the synthesis, several factors require attention:
- Heat dissipation during exothermic steps (reduction, Boc protection)
- Alternative purification strategies (recrystallization instead of chromatography)
- Safety considerations (reduced use of hazardous reagents like sodium hydride)
- Environmental impact (greener solvents like ethyl acetate instead of dichloromethane)
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can be employed to modify the bromophenyl group, such as converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: N-oxides of the azetidine ring.
Reduction: Phenyl-substituted azetidine derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
TERT-BUTYL 3-{[(3-BROMOPHENYL)AMINO]METHYL}AZETIDINE-1-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of azetidine derivatives with various biological targets.
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of TERT-BUTYL 3-{[(3-BROMOPHENYL)AMINO]METHYL}AZETIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The bromophenyl group allows for π-π stacking interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
The following section compares tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate with structurally related azetidine derivatives, focusing on substituent effects, physicochemical properties, and synthetic applications.
Structural Analogs and Substituent Variations
tert-butyl 3-(iodomethyl)azetidine-1-carboxylate
- Substituent : Iodomethyl group at the 3-position.
- Key Differences: The iodine atom increases molecular weight (MW: ~295.1 g/mol) and polarizability compared to bromoanilino derivatives. This compound is utilized in nickel-catalyzed carboboration reactions for C-glycoside synthesis, demonstrating its utility in stereoselective transformations .
2.1.2. tert-butyl 3-((4-phenylquinolin-2-yl)amino)azetidine-1-carboxylate (14h)
- Substituent: Bulky 4-phenylquinolin-2-ylamino group.
- This derivative is synthesized via palladium-catalyzed coupling, highlighting its role in kinase inhibitor development .
tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8)
- Substituent : Bromoethyl chain.
- It exhibits moderate P-gp substrate activity, suggesting utility in central nervous system-targeted drug design .
Fluorinated Derivatives (e.g., tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate)
- Substituent : Fluorine and hydroxymethyl groups.
- Key Differences : Fluorination increases metabolic stability and electronegativity, while the hydroxymethyl group enhances hydrophilicity (TPSA: ~60 Ų). These modifications are critical for improving oral bioavailability .
Physicochemical and Bioactivity Comparison
Biological Activity
Tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, mechanisms of action, and biological implications of this compound, supported by relevant data and case studies.
Chemical Structure and Synthesis
The chemical structure of this compound is characterized by the presence of an azetidine ring, a bromoaniline group, and a tert-butyl ester. The synthesis typically involves several steps:
- Formation of the Azetidine Ring : Cyclization reactions are conducted using suitable precursors.
- Introduction of the Bromophenyl Group : Nucleophilic substitution reactions are employed to incorporate the bromophenyl moiety.
- Protection of the Amino Group : The amino group is protected using a tert-butyl carbamate (Boc) to prevent side reactions during synthesis.
- Final Coupling : The protected azetidine intermediate is coupled with the bromophenyl amine to yield the final product.
The biological activity of this compound is attributed to its interaction with various molecular targets. The bromophenyl group facilitates π-π stacking interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with amino acid side chains. These interactions may modulate enzyme or receptor activity, leading to desired biological effects.
Medicinal Chemistry
The compound has been identified as a potential building block for synthesizing pharmaceutical agents, particularly those targeting central nervous system disorders. Its structural features suggest that it may exhibit neuroprotective or neuroactive properties, although specific studies are still required to confirm these effects.
Materials Science
In addition to its medicinal applications, this compound is being explored for its potential use in developing novel materials with unique electronic and optical properties.
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of related azetidine derivatives:
- A study on azetidine-based compounds demonstrated their efficacy as inhibitors in cancer cell lines, suggesting that modifications like bromination could enhance their potency .
- Another investigation focused on azetidine derivatives as anti-inflammatory agents, showing that certain substitutions could lead to significant reductions in inflammatory markers in vitro .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈BrN₃O₂ |
| Molecular Weight | 304.2 g/mol |
| CAS Number | 887589-70-0 |
| Biological Targets | Enzymes, Receptors |
| Potential Applications | CNS Disorders, Anti-inflammatory Agents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
